

## Application Notes and Protocols for Measuring CK1α Degradation by SJ3149

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**SJ3149** is a potent and selective molecular glue degrader that targets Casein Kinase  $1\alpha$  (CK1 $\alpha$ ) for proteasomal degradation.[1][2][3] As a member of the serine/threonine kinase family, CK1 $\alpha$  is implicated in various cellular processes, including Wnt signaling and p53 pathway regulation, and is a therapeutic target in oncology.[4][5] **SJ3149** functions by inducing an interaction between CK1 $\alpha$  and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent degradation of CK1 $\alpha$  by the proteasome.[4][6][7][8][9][10] The antiproliferative effects of **SJ3149** have been observed in a broad range of cancer cell lines, particularly those with wild-type TP53.[4][11]

These application notes provide detailed protocols for quantifying the degradation of  $CK1\alpha$  induced by **SJ3149**, enabling researchers to accurately assess its potency, selectivity, and mechanism of action in a cellular context.

## **Data Presentation**

The following tables summarize the key quantitative parameters of SJ3149-induced CK1 $\alpha$  degradation and its effects on cell viability.

Table 1: In Vitro Degradation and Potency of SJ3149 in MOLM-13 Cells



Parameter	Value	Cell Line	Assay Conditions	Reference
DC50	3.7 nM	MOLM-13	4 hours treatment	[1][2][11]
4 nM	MOLM-13	4 hours treatment	[3]	
6 nM	MOLM-13	4 hours treatment	[1]	_
11 nM	MOLM-13	Not specified	[3]	_
Dmax	>95%	MOLM-13	4 hours treatment	[1][2][11]
88%	MOLM-13	Not specified	[3]	
IC50	13 nM	MOLM-13	72 hours treatment	[1][2][11]
14 nM	MOLM-13	Not specified	[3]	

Table 2: In Vivo CK1α Degradation by SJ3149

Animal Model	Dosing Regimen	Outcome	Reference
NSG mice with MOLM-13 xenografts	50 mg/kg, i.p., once or twice daily for 2 days	Significant degradation of CK1α in bone marrow- isolated human cells. Twice-daily dosing showed stronger degradation.	[3][11][12]

## **Experimental Protocols**

Herein, we provide detailed protocols for key experiments to measure  $\mathsf{CK1}\alpha$  degradation.



## Western Blotting for CK1α Degradation

This protocol is for the semi-quantitative or quantitative analysis of  $CK1\alpha$  protein levels in cells treated with **SJ3149**.

#### Materials:

- Cell culture reagents
- SJ3149 (dissolved in DMSO)
- RIPA lysis buffer (or similar) with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer (4x)
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking buffer (5% non-fat dry milk or BSA in TBST)
- Primary antibody: Anti-CK1α antibody (e.g., Cell Signaling Technology #2655, used at 1:1000 dilution)[13]
- Secondary antibody: HRP-conjugated anti-rabbit IgG
- ECL Western Blotting Substrate
- Chemiluminescence imaging system

#### Procedure:

• Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-range of **SJ3149** (e.g., 0.1 nM to 10 μM) or a vehicle control (DMSO) for a specified time (e.g., 4, 8, 12, 24 hours).



- Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
- Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to the desired amount of protein (e.g., 20-30 μg) and boil at 95°C for 5 minutes.
- SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Antibody Incubation:
  - Incubate the membrane with the primary anti-CK1α antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
  - Wash the membrane three times with TBST for 5-10 minutes each.
  - Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
- Detection: Wash the membrane three times with TBST. Add ECL substrate and capture the chemiluminescent signal using an imaging system.
- Analysis: Quantify the band intensities using image analysis software. Normalize the CK1α signal to a loading control (e.g., GAPDH or β-actin) to determine the relative protein levels.

## Immunoprecipitation (IP) to Detect CK1α Ubiquitination

This protocol is designed to demonstrate the ubiquitination of CK1 $\alpha$  following treatment with **SJ3149**, confirming the mechanism of degradation.



#### Materials:

- · Cell culture reagents
- **SJ3149** and proteasome inhibitor (e.g., MG132)
- Cell lysis buffer for IP (e.g., non-denaturing lysis buffer)
- Anti-CK1α antibody for IP (e.g., Cell Signaling Technology #2655)[13]
- Protein A/G magnetic beads or agarose beads
- Anti-ubiquitin antibody for Western blotting
- Wash buffer (e.g., lysis buffer with lower detergent concentration)
- Elution buffer (e.g., Laemmli sample buffer)

#### Procedure:

- Cell Treatment: Treat cells with SJ3149 and a proteasome inhibitor (e.g., 10 μM MG132) for
   2-4 hours to allow for the accumulation of ubiquitinated proteins.
- Cell Lysis: Lyse the cells in a non-denaturing IP lysis buffer containing protease and deubiquitinase inhibitors.
- Pre-clearing Lysate (Optional): Add protein A/G beads to the lysate and incubate for 30-60 minutes at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
- Immunoprecipitation:
  - $\circ$  Add the anti-CK1 $\alpha$  antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
  - Add protein A/G beads and incubate for another 1-3 hours at 4°C.
- Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.



- Elution: Resuspend the beads in Laemmli sample buffer and boil at 95°C for 5-10 minutes to elute the immunoprecipitated proteins.
- Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot as described in Protocol 1. Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin chains on CK1α. A high molecular weight smear will be indicative of ubiquitinated CK1α.

## Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical assay that can be used to verify the direct binding of SJ3149 to CK1 $\alpha$  in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

#### Materials:

- · Cell culture reagents
- SJ3149
- PBS
- · Lysis buffer with protease inhibitors
- PCR tubes
- Thermal cycler

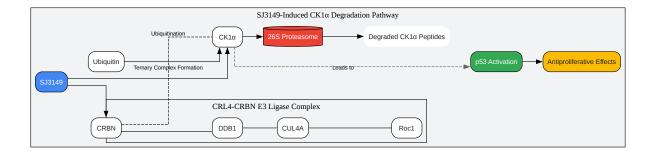
#### Procedure:

- Cell Treatment: Treat intact cells with **SJ3149** or a vehicle control for 1 hour at 37°C.
- Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
- Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.



- Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
- Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of soluble CK1α by Western blotting as described in Protocol 1.
- Data Interpretation: A shift in the melting curve to a higher temperature in the **SJ3149**-treated samples compared to the vehicle control indicates that **SJ3149** binds to and stabilizes CK1α.

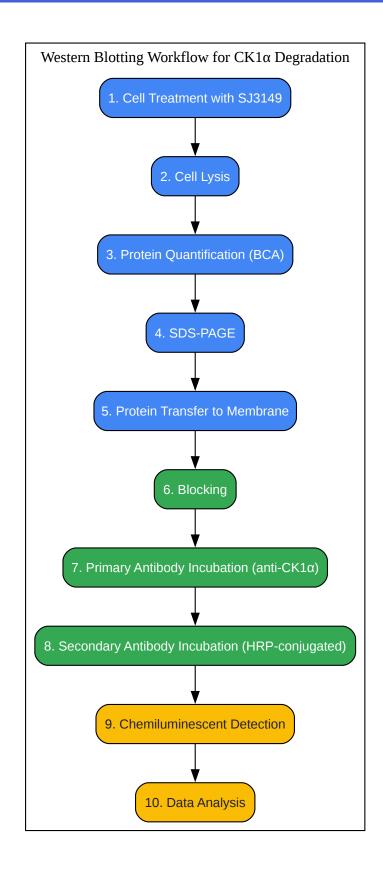
# Visualizations Signaling Pathway and Experimental Workflow Diagrams



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Caption: Mechanism of **SJ3149**-induced CK1 $\alpha$  degradation.

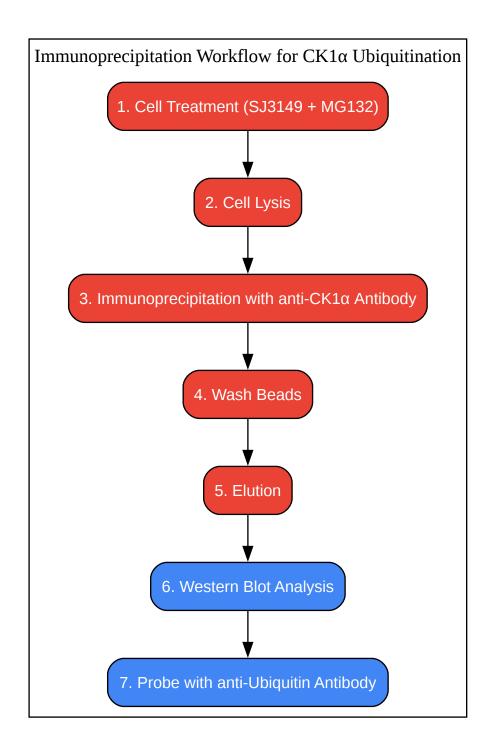




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Caption: Western Blotting experimental workflow.





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Caption: Immunoprecipitation experimental workflow.



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